

# The Interaction of Biotin-Gastrin-1 with Cholecystokinin Receptors: A Technical Guide

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Compound of Interest

Compound Name: Biotin-Gastrin-1, human (1-17)

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### Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth. Its biological effects are primarily mediated through the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). Gastrin and cholecystokinin (CCK) are structurally related peptides and constitute a family of homologous hormones. Both are physiological ligands for the CCK2R, while the cholecystokinin A receptor (CCK1R) binds sulfated CCK peptides with much higher affinity.[1] The shared C-terminal pentapeptide sequence between gastrin and CCK is essential for their biological activity and receptor binding.

The specific interaction between gastrin and its receptors has been a subject of extensive research, particularly in the context of gastrointestinal cancers where these receptors are often overexpressed. Biotinylated analogs of gastrin, such as Biotin-Gastrin-1, serve as valuable tools for studying these interactions. The biotin moiety allows for sensitive detection and purification, facilitating detailed investigation of receptor binding, localization, and signaling pathways. This guide provides an in-depth overview of the interaction between Biotin-Gastrin-1 and cholecystokinin receptors, summarizing key quantitative data, experimental protocols, and signaling pathways.

## **Quantitative Data on Ligand-Receptor Interactions**



While direct quantitative binding data for Biotin-Gastrin-1 is not extensively available in the public domain, the binding affinities of gastrin and its analogs to cholecystokinin receptors have been well-characterized. It is a reasonable assumption that the addition of a biotin tag, especially with a suitable linker, does not drastically alter the binding affinity of the peptide. The following tables summarize the binding affinities of various relevant ligands to the CCK1 and CCK2 receptors.

Table 1: Binding Affinities (IC50/Kd) of Gastrin Analogs and Related Peptides to CCK2R (Gastrin Receptor)

Ligand	Cell Line/Tissue	Radioligand	IC50 / Kd (nM)	Reference
Novel CCK2R Targeting Peptide Analog	A431-CCK2R cells	[Leu15]gastrin-I (125I)	0.69 ± 0.09	[2]
Pentagastrin	A431-CCK2R cells	[Leu15]gastrin-I (125I)	0.76 ± 0.11	[2]
Gastrin	Human Colon Cancer Cells (HT-29)	[3H]L-365,260	~120 (approx. from 25-fold less effective than L- 365,260)	[3]
Cholecystokinin (CCK)	Human Colon Cancer Cells (HT-29)	[3H]L-365,260	~960 (approx. from 200-fold less effective than L-365,260)	[3]
L-365,260 (CCK-B antagonist)	Human Colon Cancer Cells (HT-29)	[3H]L-365,260	4.8 ± 0.7	[3]
L-365,260 (CCK- B antagonist)	Human Pancreatic Cancer Cells (PANC-1)	[3H]L-365,260	4.3 ± 0.6	[4]



Table 2: Comparative Binding Affinities of Ligands to CCK1R and CCK2R

Ligand	Receptor Subtype	Relative Affinity/Potency	Reference
Sulfated CCK	CCK1R	High (nanomolar range Kd)	[5]
Gastrin	CCK1R	Low (micromolar range Kd, 500-1000 fold lower than sulfated CCK)	[5][6]
Gastrin	CCK2R	High (nanomolar range)	[5][6]
Sulfated CCK	CCK2R	High (nanomolar range, similar to gastrin)	[5][6]
Desulfated CCK analogs	CCK2R	High (similar to gastrin and sulfated CCK)	[5]

## **Signaling Pathways**

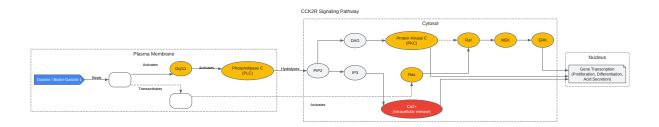
Activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling events. The CCK2R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including gastric acid secretion, cell proliferation, and differentiation.

Furthermore, gastrin-mediated CCK2R activation can also transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase



(MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is a key regulator of cell growth and proliferation.



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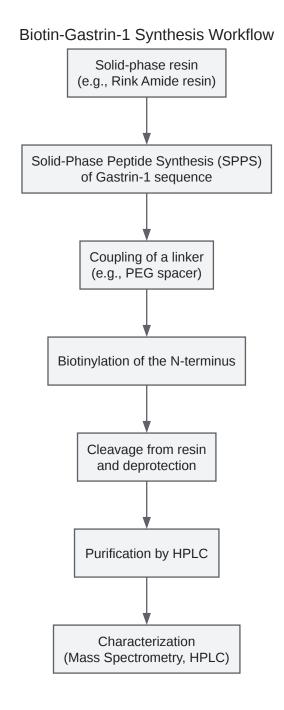
Caption: CCK2R Signaling Cascade

# Experimental Protocols Synthesis of Biotin-Gastrin-1

Biotin-Gastrin-1 can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A linker, such as a polyethylene glycol (PEG) spacer, is often incorporated between the biotin molecule and the N-terminus of the gastrin peptide to minimize steric hindrance and preserve the biological activity of the peptide.

Workflow for Biotin-Gastrin-1 Synthesis:





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Caption: Synthesis of Biotin-Gastrin-1

## **Radioligand Binding Assay (Competitive)**

This protocol is designed to determine the binding affinity (IC50) of Biotin-Gastrin-1 for CCK receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

## Foundational & Exploratory





- Cells or membrane preparations expressing CCK1R or CCK2R.
- Radiolabeled ligand (e.g., 125I-Gastrin or a high-affinity radiolabeled antagonist).
- Biotin-Gastrin-1 (unlabeled competitor).
- Binding buffer (e.g., Tris-HCl buffer with MgCl2, bovine serum albumin).
- Washing buffer (ice-cold).
- Glass fiber filters.
- Scintillation counter.

#### Procedure:

- Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of Biotin-Gastrin-1 and the receptor preparation. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled standard ligand).
- Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Biotin-Gastrin-1 concentration to determine the IC50 value.



## Prepare receptor source (cells or membranes) Incubate receptor with fixed concentration of radioligand and varying concentrations of Biotin-Gastrin-1 Allow to reach equilibrium Rapidly filter to separate bound and free ligand Wash filters with ice-cold buffer Measure radioactivity Calculate specific binding and determine IC50

Competitive Radioligand Binding Assay Workflow

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Caption: Radioligand Binding Assay

## **Cell-Based Functional Assay (Calcium Mobilization)**

This assay measures the functional activity of Biotin-Gastrin-1 by quantifying its ability to induce calcium mobilization in cells expressing CCK2R.



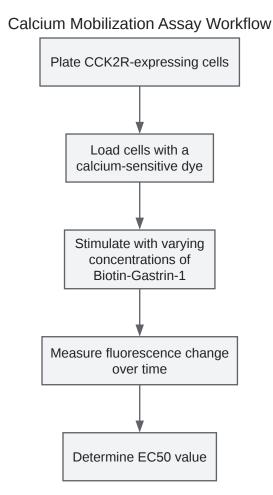
#### Materials:

- Cells expressing CCK2R (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Biotin-Gastrin-1.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
- Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

#### Procedure:

- Cell Plating: Plate CCK2R-expressing cells in a multi-well plate and allow them to adhere.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
- Stimulation: Add varying concentrations of Biotin-Gastrin-1 to the cells.
- Measurement: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
- Data Analysis: Plot the peak fluorescence response against the logarithm of the Biotin-Gastrin-1 concentration to determine the EC50 value.





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**Caption:** Calcium Mobilization Assay

### Conclusion

Biotin-Gastrin-1 is a valuable molecular probe for investigating the interaction with cholecystokinin receptors, particularly the CCK2R. While direct quantitative binding data for this specific biotinylated peptide is sparse, the well-established high affinity of gastrin for the CCK2R provides a strong foundation for its use in receptor studies. The detailed experimental protocols and an understanding of the downstream signaling pathways outlined in this guide will aid researchers, scientists, and drug development professionals in designing and interpreting experiments aimed at elucidating the role of the gastrin/CCK2R system in health and disease. Further studies are warranted to precisely quantify the binding kinetics of Biotin-Gastrin-1 and to explore its full potential in diagnostics and as a targeting moiety for therapeutic agents.



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